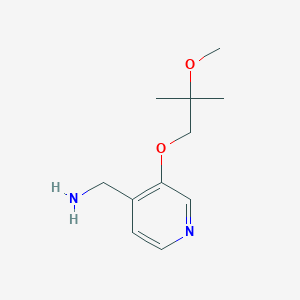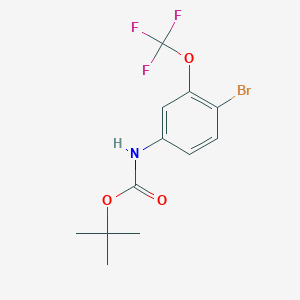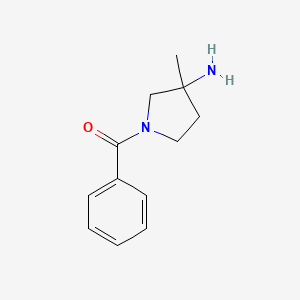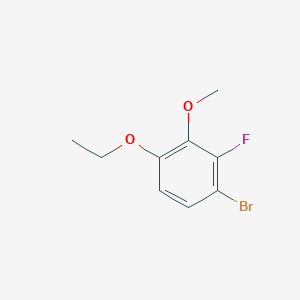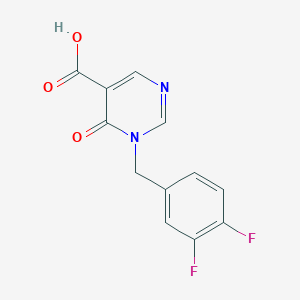
1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a difluorobenzyl group attached to a dihydropyrimidine ring, which also contains a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the 3,4-difluorobenzyl intermediate
Cyclization Reaction: The benzyl intermediate is then subjected to cyclization reactions with appropriate reagents to form the dihydropyrimidine ring. This step often involves the use of strong acids or bases as catalysts.
Oxidation and Carboxylation: The final steps involve the oxidation of the dihydropyrimidine ring to introduce the keto group and the carboxylation to add the carboxylic acid functional group.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反応の分析
1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The difluorobenzyl group can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups. This can be achieved using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrimidine derivatives.
科学的研究の応用
1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with enzymes and proteins. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme catalysis.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: This compound has chlorine atoms instead of fluorine atoms in the benzyl group. The presence of chlorine can affect the compound’s reactivity and biological activity.
1-(3,4-Dimethylbenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: In this compound, methyl groups replace the fluorine atoms. Methyl groups can influence the compound’s hydrophobicity and interaction with biological targets.
1-(3,4-Difluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: This compound has a phenyl group instead of a benzyl group. The phenyl group can alter the compound’s electronic properties and its ability to participate in aromatic interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H8F2N2O3 |
|---|---|
分子量 |
266.20 g/mol |
IUPAC名 |
1-[(3,4-difluorophenyl)methyl]-6-oxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H8F2N2O3/c13-9-2-1-7(3-10(9)14)5-16-6-15-4-8(11(16)17)12(18)19/h1-4,6H,5H2,(H,18,19) |
InChIキー |
FUTNAMJGKKDECK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN2C=NC=C(C2=O)C(=O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



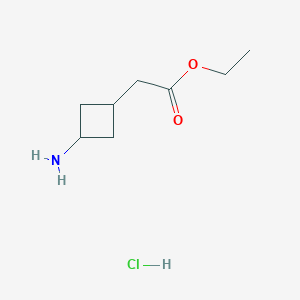

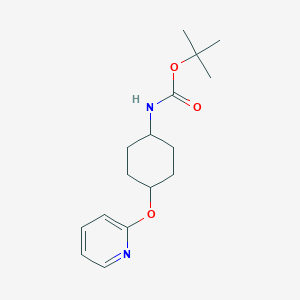
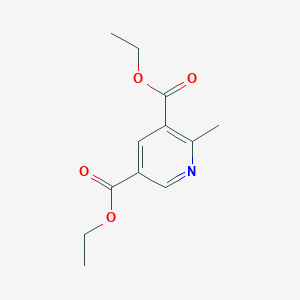
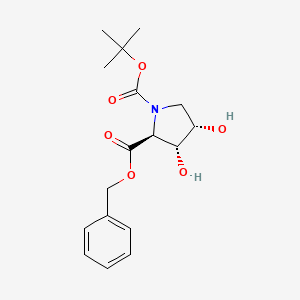
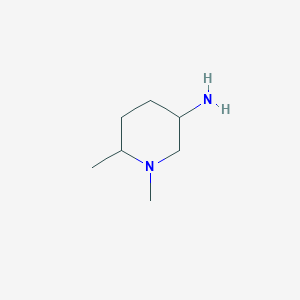
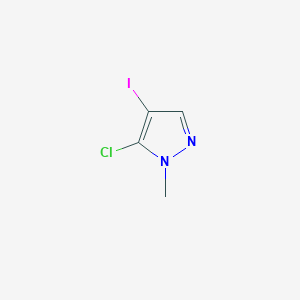
![(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine](/img/structure/B13916212.png)
